Physicochemical Properties & Analytical Profiling of (±)-Acetylcarnitine Chloride
Physicochemical Properties & Analytical Profiling of (±)-Acetylcarnitine Chloride
Executive Summary
(±)-Acetylcarnitine chloride (ALCAR-Cl) represents a critical metabolic standard and reagent in bioanalytical chemistry.[1] While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid transport, the racemic mixture ((±) or DL-form) serves as a vital, cost-effective reference standard for non-chiral chromatographic methods and physicochemical benchmarking.[1]
This guide addresses the primary challenge in working with ALCAR-Cl: its extreme hygroscopicity .[1][2] The chloride salt form, while stabilizing the quaternary ammonium cation, renders the solid highly deliquescent.[1] Successful handling requires strict adherence to humidity controls and pH-buffered solution protocols to prevent rapid hydrolysis of the ester linkage.[1]
Part 1: Molecular Identity & Structural Analysis[1][2]
(±)-Acetylcarnitine chloride exists as a quaternary ammonium salt.[1] Unlike the zwitterionic "inner salt" form of carnitine, the chloride salt ensures the carboxylic acid remains protonated in solid state, but the molecule behaves as a cationic surfactant in solution.[1]
Chemical Nomenclature & Identifiers[1][4]
-
IUPAC Name: 3-acetyloxy-4-(trimethylazaniumyl)butanoate chloride[1]
-
Common Name: (±)-Acetylcarnitine chloride; DL-Acetylcarnitine HCl[1][3]
-
CAS Number: 2504-11-2 (Racemic); Note: 5080-50-2 refers specifically to the L-isomer.[1]
-
Molecular Formula:
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Stereochemistry
The (±) designation indicates a racemic mixture containing equimolar amounts of the (R)- and (S)-enantiomers.[1]
-
Implication for Analysis: In achiral environments (standard C18 HPLC, NMR), the racemate appears as a single peak/signal.[1] Chiral separation (e.g., using cyclodextrin-modified buffers) is required to distinguish the enantiomers.[1]
Structural Visualization
The following diagram illustrates the dissociation of the chloride salt and the potential for ester hydrolysis.
Figure 1: Dissociation pathway of the chloride salt in aqueous media.[1]
Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental values relevant for assay development and formulation.
Key Physical Constants[1]
| Property | Value | Context/Notes |
| Physical State | Crystalline Powder | White to off-white; highly deliquescent.[1] |
| Melting Point | 192–196°C (dec) | Decomposes upon melting.[1] Values <180°C indicate moisture contamination. |
| Solubility (Water) | > 80 mg/mL | Freely soluble.[1] Solutions are acidic (pH ~2-3).[1] |
| Solubility (Organic) | Soluble | Ethanol, Methanol, DMSO (~10 mg/mL).[1][5] |
| Solubility (Non-polar) | Insoluble | Diethyl ether, Hexane, Chloroform.[1] |
| Hygroscopicity | Critical | Absorbs atmospheric moisture within minutes, turning into a viscous oil.[1] |
| pKa | ~3.8 (Carboxyl) | The quaternary amine is permanently charged ( |
Solubility & Partitioning Insights
The quaternary ammonium group confers high polarity (
-
Protocol Implication: Do not attempt liquid-liquid extraction (LLE) with ethyl acetate or hexane.[1] Use protein precipitation (MeOH/AcN) or Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) cartridges.[1]
Part 3: Stability & Degradation Kinetics[1][2]
The stability of (±)-Acetylcarnitine chloride is governed by two opposing forces: the stability of the salt crystal (high) and the lability of the ester bond in solution (variable).[1]
Hydrolysis Mechanism
The acetyl ester linkage is susceptible to hydrolysis, yielding free Carnitine and Acetic Acid.[1][2] This reaction is pH-dependent.[1][2]
-
Acidic/Neutral (pH 3.0 – 6.0): Relatively stable.[1] The protonated carboxylic acid creates a local acidic environment that discourages nucleophilic attack on the ester carbonyl.
-
Alkaline (pH > 8.0): Rapid degradation.[1] Hydroxide ions (
) act as nucleophiles, cleaving the ester bond.[1]
Degradation Pathway Diagram[1]
Figure 2: Base-catalyzed hydrolysis pathway of Acetylcarnitine.[1]
Part 4: Analytical Characterization & Protocols
Due to the lack of a strong chromophore (UV absorption is limited to the carbonyl at ~205-210 nm), standard UV-HPLC is often insufficient without derivatization.[1] Mass Spectrometry (LC-MS) is the gold standard.[1]
HPLC Methodologies
Method A: HILIC-MS (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar acetylcarnitine without ion-pairing reagents, making it MS-compatible.[1]
-
Column: Silica or Zwitterionic HILIC (e.g., BEH Amide).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 50% B.
-
Detection: ESI+ (Positive Mode).[1] Monitor transition m/z 204
85 (loss of acetate + trimethylamine fragment).
Method B: Ion-Pairing UV (Alternative)
If MS is unavailable, use an ion-pairing agent to retain the molecule on a C18 column.[1]
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Sodium 1-Heptanesulfonate / Acetonitrile (95:5).[1]
-
Wavelength: 210 nm (Low sensitivity; requires high concentration).[1]
Handling Protocol: "The 5-Minute Rule"
Because the chloride salt is deliquescent, weighing errors are common.[1] As the solid absorbs water, the mass increases, leading to lower-than-calculated molar concentrations.[1]
Standard Operating Procedure (SOP) for Stock Preparation:
-
Equilibration: Bring the reagent bottle to room temperature before opening to prevent condensation.
-
Environment: Weigh in a glove box or a low-humidity environment (<40% RH) if possible.[1]
-
Speed: Do not leave the container open. Weigh the solid directly into a tared volumetric flask, not onto weighing paper (powder sticks to paper when moist).[1]
-
Solvent: Dissolve immediately in 0.1 M HCl or water.
-
Why HCl? Slightly acidic conditions (pH ~2-3) stabilize the ester bond for storage.[1]
-
-
Storage: Store stock solutions at -20°C. Stable for 3-6 months.
Analytical Workflow Diagram
Figure 3: Recommended sample preparation workflow to minimize hydrolysis and weighing errors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197763, Acetyl-DL-carnitine chloride.[1] PubChem.[1][8] [Link][1]
-
Vernez, L., et al. "Stability of carnitine and acylcarnitines in human urine."[1] Journal of Chromatography B, 2003.[1] (Contextual grounding for hydrolysis kinetics).
Sources
- 1. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (±)-Acetylcarnitine chloride | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. (+-)-Acetylcarnitine chloride | C9H18ClNO4 | CID 197763 - PubChem [pubchem.ncbi.nlm.nih.gov]
